4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine
CAS No.: 886897-20-7
Cat. No.: VC6479232
Molecular Formula: C19H22BrN5O2
Molecular Weight: 432.322
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886897-20-7 |
|---|---|
| Molecular Formula | C19H22BrN5O2 |
| Molecular Weight | 432.322 |
| IUPAC Name | (3-bromophenyl)-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]methanone |
| Standard InChI | InChI=1S/C19H22BrN5O2/c20-16-3-1-2-15(14-16)19(26)25-8-6-23(7-9-25)17-4-5-18(22-21-17)24-10-12-27-13-11-24/h1-5,14H,6-13H2 |
| Standard InChI Key | XDASNTQOYHJYPY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC(=CC=C4)Br |
Introduction
Synthesis Methods
The synthesis of 4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine would likely involve multi-step organic reactions. A common approach might include:
-
Preparation of the Piperazine Derivative: Reaction of piperazine with 3-bromobenzoyl chloride.
-
Introduction of the Pyridazine Ring: Coupling the piperazine derivative with a pyridazine precursor.
-
Introduction of the Morpholine Moiety: Final step involving the reaction with morpholine under appropriate conditions.
Common reagents used in these steps include bromobenzoyl chloride, piperazine, and various catalysts and solvents to facilitate the reactions.
Potential Biological Activities
While specific data on 4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine is not available, compounds with similar structures have shown potential in various biological activities:
| Activity | Compound Example | Target/Effect |
|---|---|---|
| Anti-tubercular | Similar Pyridazine Compounds | Mycobacterium tuberculosis H37Ra |
| Antiproliferative | Related Piperazine Compounds | Human cancer cells |
| Anti-inflammatory | Pyridazine Derivatives | Various inflammatory pathways |
Research and Development
Given the lack of specific information on 4-{6-[4-(3-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}morpholine, further research is needed to explore its potential applications. This could involve:
-
In Vitro Studies: Evaluating its biological activity against specific targets.
-
In Vivo Studies: Assessing its efficacy and safety in animal models.
-
Chemical Modifications: Exploring structural modifications to enhance its biological properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume